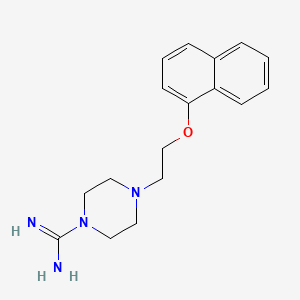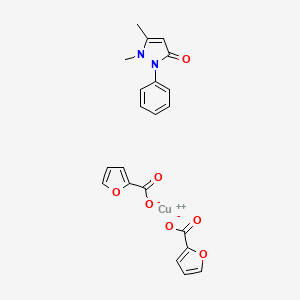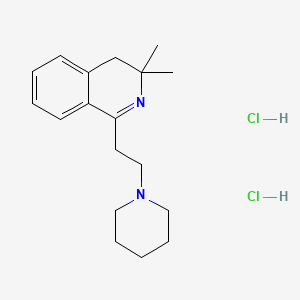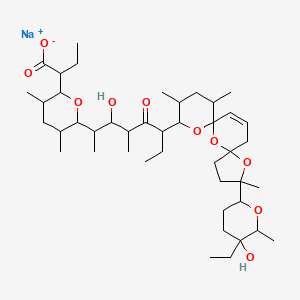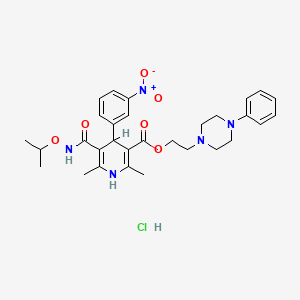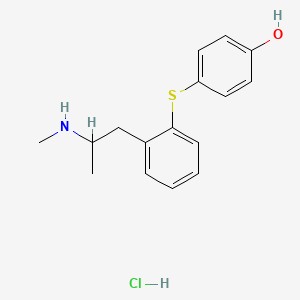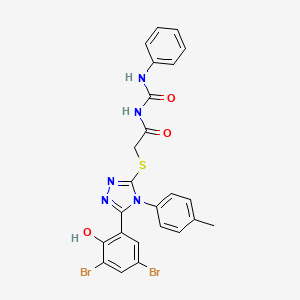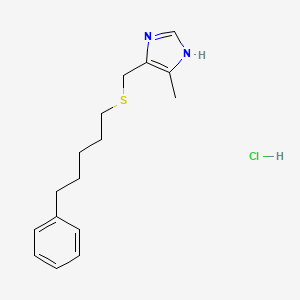
1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride typically involves the reaction of 4-methyl-5-(((5-phenylpentyl)thio)methyl)-1H-imidazole with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-
- 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, sulfate
- 1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, nitrate
Uniqueness
1H-Imidazole, 4-methyl-5-(((5-phenylpentyl)thio)methyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
CAS No. |
131028-63-2 |
|---|---|
Molecular Formula |
C16H23ClN2S |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
5-methyl-4-(5-phenylpentylsulfanylmethyl)-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C16H22N2S.ClH/c1-14-16(18-13-17-14)12-19-11-7-3-6-10-15-8-4-2-5-9-15;/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3,(H,17,18);1H |
InChI Key |
RRGPXCRJWVVWRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CSCCCCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



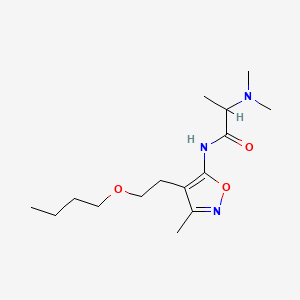

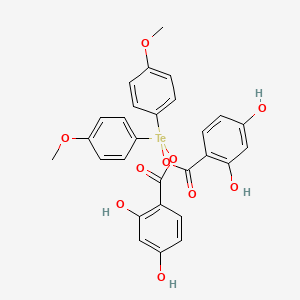
![13,14-dimethyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12735269.png)
